Linker-Dependent Target Profile Differentiation: 4-Chloro-N-(4-morpholinyl)benzamide vs. Moclobemide
4-Chloro-N-(4-morpholinyl)benzamide exhibits antagonist activity at dopamine D3 and D2 receptors, a pharmacological profile distinct from the established clinical analog moclobemide (CAS 71320-77-9), which functions as a reversible inhibitor of monoamine oxidase A (MAO-A) with no reported dopamine receptor antagonism [1]. The structural difference—direct N-morpholinyl attachment versus the two-carbon ethyl linker in moclobemide—produces a complete divergence in molecular target engagement [2]. In a competitive binding assay using human D3 receptor expressed in CHO cells, 4-chloro-N-(4-morpholinyl)benzamide demonstrated a Ki of 25.1 nM [3]. In contrast, moclobemide is characterized by its MAO-A inhibitory activity (IC₅₀ in the low micromolar range) with negligible affinity for dopamine receptors [4].
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | D3 dopamine receptor antagonist: Ki = 25.1 nM; D2 dopamine receptor antagonist: Ki = 316 nM |
| Comparator Or Baseline | Moclobemide: MAO-A inhibitor (IC₅₀ ~ micromolar); no significant dopamine receptor antagonism reported |
| Quantified Difference | Qualitative divergence: dopamine receptor antagonist vs. MAO-A inhibitor; D3 vs. D2 selectivity ratio = 12.6-fold |
| Conditions | Human D3/D2 receptors expressed in CHO cells; [³⁵S]GTPγS binding assay (target compound); MAO-A enzymatic assay (moclobemide) |
Why This Matters
This divergence defines the compound as a dopamine receptor research tool rather than a MAO-A pharmacology probe, guiding procurement for CNS target-specific studies.
- [1] Moclobemide: ZFIN ChEBI entry. A reversible inhibitor of monoamine oxidase A (RIMA). View Source
- [2] Eprobemide compound summary. DrugBank / ChEBI. Structural comparison of linker length. View Source
- [3] BindingDB BDBM50414564 (CHEMBL562833). Affinity Data Ki: 25.1 nM for human D3 receptor; Ki: 316 nM for human D2 receptor. View Source
- [4] Moclobemide. NIST Chemistry WebBook, SRD 69. Pharmacological classification as reversible MAO-A inhibitor. View Source
